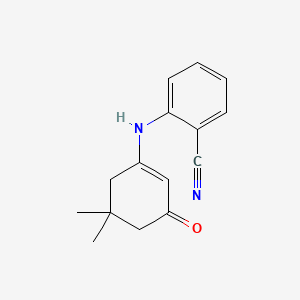

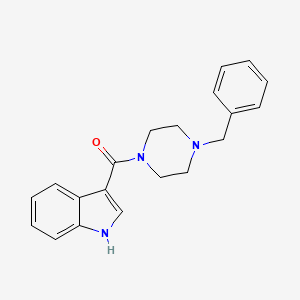

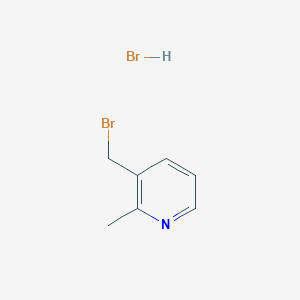

Benzonitrile, 2-((5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino)-

説明

Benzonitrile derivatives are a class of organic compounds that have a benzonitrile moiety attached to various other functional groups. These compounds are of interest due to their potential applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of 2-(Alkylamino)benzonitriles has been achieved through a rhodium(III)-catalyzed direct cyanation of the aromatic C-H bond. This process involves the use of N-nitrosoarylamines with a removable nitroso group as the directing group. The cyanation source in this reaction is N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS). The method allows for various substituents on the aryl ring and amino group, leading to moderate to good yields of the desired products .

Molecular Structure Analysis

The molecular structure of a new α-amino lithium imide derived from the reaction of benzonitrile has been elucidated. This compound, referred to as 5, forms a tetrameric cubane structure in the solid state. Each metal center in this structure is chelated by a tertiary amino function, resulting in stable seven-membered rings. This particular structure demonstrates the intramolecular stabilization of the metal centers .

Chemical Reactions Analysis

The stability of the α-amino lithium imide (compound 5) has been shown to inhibit the cyclotrimerization of benzonitrile to form 2,4,6-triphenyl-1,3,5-triazine. This observation provides insight into the likely mechanism of the cyclotrimerization process, where the stabilization of the metal centers by the amino function plays a crucial role .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-((5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino)benzonitrile are not detailed in the provided papers, the general properties of benzonitrile derivatives can be inferred. These compounds typically exhibit properties that are influenced by the substituents attached to the benzonitrile core. The presence of amino groups and other substituents can affect the compound's solubility, boiling point, melting point, and reactivity. The physical state, color, and other characteristics are also determined by the molecular structure and the nature of the substituents .

科学的研究の応用

Dual Fluorescence of DMABN Derivatives

Research on 4-(N,N-Dimethyl-amino)benzonitrile (DMABN), a compound closely related to the specified chemical, reveals insights into dual fluorescence due to an intramolecular charge transfer state. The structural analysis suggests a twisted geometry in the excited state, offering potential applications in optical materials and sensors (Köhn & Hättig, 2004).

Microwave-Prompted Reactions

Another study discusses the microwave-prompted reactions of cinnamonitrile derivatives, leading to the synthesis of complex heterocyclic structures. Such methodologies can enhance the efficiency and selectivity of reactions in organic synthesis, contributing to pharmaceutical and material science applications (Tu et al., 2010).

Anticancer and Antimicrobial Properties

The structural analysis and molecular docking studies of certain benzonitrile derivatives have indicated potential anticancerous properties by inhibiting focal adhesion kinase. Additionally, these compounds exhibited bacterial inhibition, suggesting their use as pharmaceutical agents (Kiran et al., 2018).

Heterocyclic Compound Synthesis

Research into the synthesis of amino acids, sulfamoyl, and pyrrole derivatives attached to benzoimidazol-2-yl moiety, including benzonitrile derivatives, has shown significant antimicrobial activity. These findings could guide the development of new antimicrobial agents (El-Meguid, 2014).

Regioselective Cycloadditions

A study on regioselective cycloadditions of ynones derived from amino acids with various dipolarophiles, including benzonitrile oxides, highlights a pathway to synthesize functionalized pyrazole derivatives. These compounds have potential applications in medicinal chemistry and as building blocks for complex molecules (Kirar et al., 2018).

Insecticidal and Antibacterial Potential

The transformation of certain benzonitrile derivatives into compounds with observed insecticidal and antibacterial activity opens new avenues for the development of agricultural chemicals and antibacterial agents (Kumar et al., 2022).

特性

IUPAC Name |

2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-15(2)8-12(7-13(18)9-15)17-14-6-4-3-5-11(14)10-16/h3-7,17H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPVVOPDXTXQOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)C1)NC2=CC=CC=C2C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163128 | |

| Record name | Benzonitrile, 2-((5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzonitrile | |

CAS RN |

145657-28-9 | |

| Record name | Benzonitrile, 2-((5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145657289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 2-((5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS,3bR,6aR,7aS)-5-benzyl 2-tert-butyl 6a-(hydroxymethyl)octahydro-1H-cyclopenta[1,2-c:3,4-c']dipyrrole-2,5-dicarboxylate](/img/structure/B3032273.png)

![3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B3032279.png)

![4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B3032281.png)

![2-Cbz-6,9-dioxooctahydropyrazino[1,2-A]pyrazine](/img/structure/B3032283.png)

![4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3032294.png)

![4-[2-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3032295.png)